
Natural occurrence of Ethyl caprate in fruits and
fermented beverages

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl caprate

Cat. No.: B1671640 Get Quote

An In-depth Technical Guide on the Natural Occurrence of Ethyl Caprate in Fruits and

Fermented Beverages

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl caprate (also known as ethyl decanoate) is a fatty acid ethyl ester that contributes

significantly to the aromatic profile of many fruits and fermented beverages. Its characteristic

fruity and floral notes, often described as cognac-like, are key components of the sensory

experience in products such as wine, spirits, and various fruits. This technical guide provides a

comprehensive overview of the natural occurrence of ethyl caprate, including quantitative

data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic

pathways. This information is intended to serve as a valuable resource for researchers in food

science, oenology, and natural product chemistry.

Natural Occurrence and Quantitative Data
Ethyl caprate is biosynthesized by plants and microorganisms, leading to its presence in a

variety of natural products. In fruits, it is one of the many volatile organic compounds that

constitute the characteristic aroma. It has been reported in apples, bananas, cherries, citrus

fruits, grapes, melons, pears, and pineapples.[1] In fermented beverages, ethyl caprate is a

common product of yeast metabolism during fermentation, particularly in winemaking at

temperatures above 15 °C.[1]
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The concentration of ethyl caprate can vary significantly depending on the fruit variety,

ripeness, and in the case of fermented beverages, the fermentation conditions, yeast strain,

and aging process. The following tables summarize the quantitative data for ethyl caprate
found in selected fruits and fermented beverages.

Table 1: Quantitative Occurrence of Ethyl Caprate in Fruits

Fruit Variety/Condition
Concentration/Perc
entage

Reference

Mandragora

autumnalis

Ripe fruit, hexane

extract

1.8% of total volatile

compounds
[2]

Passion Fruit Not specified
Identified as a key

aroma component
[3]

Note: Comprehensive quantitative data for a wide range of fruits is limited in publicly available

literature. The provided data is based on available studies.

Table 2: Quantitative Occurrence of Ethyl Caprate in Fermented Beverages
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Beverage Variety/Type
Concentration
(µg/L)

Reference

Red Wine
Cabernet Sauvignon

(Full maturity)
185.3 [4][5]

Red Wine
Cabernet Sauvignon

(Mid maturity)
203.7 [4][5]

Red Wine Shiraz (Full maturity) 162.3 [4][5]

Red Wine Shiraz (Mid maturity) 196.7 [4][5]

White Wine
Fetească albă (from

Aiud)
134 [6]

Fruit Wine Raspberry Present [7]

Fruit Wine Strawberry Present [7]

Fruit Wine Mulberry Present [7]

Biosynthesis of Ethyl Caprate
The formation of ethyl caprate occurs through the esterification of decanoic acid (capric acid)

and ethanol. In yeast, particularly Saccharomyces cerevisiae, this reaction is catalyzed by

specific enzymes.

Biosynthetic Pathway in Saccharomyces cerevisiae
During fermentation, yeast synthesizes medium-chain fatty acids (MCFAs) through the fatty

acid synthase (FAS) complex. Decanoyl-CoA, an activated form of capric acid, serves as a

precursor. This is then esterified with ethanol, a primary product of fermentation, to form ethyl

decanoate. This reaction is primarily catalyzed by the acyl-CoA:ethanol O-acyltransferases

Eeb1 and Eht1.
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Biosynthesis of Ethyl Caprate in Yeast.

Formation in Fruits
In fruits, the biosynthesis of ethyl caprate also follows the general pathway of esterification,

where a carboxylic acid (capric acid) reacts with an alcohol (ethanol). The necessary

precursors are derived from fatty acid metabolism.[3] The specific enzymes catalyzing this

reaction in different fruit species are a subject of ongoing research.

Experimental Protocols for Analysis
The analysis of ethyl caprate in fruits and fermented beverages is typically performed using

gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration

technique such as headspace solid-phase microextraction (HS-SPME).

Sample Preparation and Extraction: HS-SPME
This protocol is a representative method for the extraction of volatile esters from a liquid matrix

like wine or fruit juice.

Sample Preparation:
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Pipette 5 mL of the liquid sample (wine or centrifuged fruit juice) into a 20 mL headspace

vial.

Add 1 g of sodium chloride to the vial to increase the ionic strength of the solution, which

enhances the release of volatile compounds into the headspace.

Add a suitable internal standard (e.g., ethyl nonanoate at a known concentration) for

quantification.

Immediately seal the vial with a PTFE-lined septum cap.

Headspace Extraction:

Place the vial in a temperature-controlled autosampler tray, pre-heated to 40°C.

Equilibrate the sample for 15 minutes with agitation to facilitate the partitioning of analytes

into the headspace.

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

Desorption:

After extraction, the SPME fiber is immediately transferred to the heated injection port of

the GC, set at 250°C.

Desorb the analytes from the fiber for 5 minutes in splitless mode.

Gas Chromatography:

Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x

0.25 mm i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Oven Temperature Program:

Initial temperature: 40°C, hold for 3 minutes.

Ramp 1: Increase to 150°C at a rate of 3°C/min.

Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

Mass Spectrometry:

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 250°C.

Data Analysis:

Identify ethyl caprate by comparing its mass spectrum and retention time with that of an

authentic standard.

Quantify the concentration of ethyl caprate by comparing its peak area to that of the

internal standard.

Experimental Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1671640?utm_src=pdf-body
https://www.benchchem.com/product/b1671640?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Sample Preparation
(5 mL sample + NaCl + IS)

Headspace Equilibration
(40°C, 15 min)

HS-SPME Extraction
(40°C, 30 min)

GC Injection & Desorption
(250°C, 5 min)

GC Separation
(Temperature Program)

MS Detection
(EI, Scan m/z 40-300)

Data Analysis
(Identification & Quantification)

End

Click to download full resolution via product page

Workflow for Ethyl Caprate Analysis.
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Conclusion
Ethyl caprate is a vital aroma compound that influences the sensory perception of numerous

fruits and fermented beverages. Its formation is a result of complex biochemical pathways, and

its concentration is influenced by a multitude of factors. The methodologies outlined in this

guide provide a robust framework for the accurate and reliable quantification of ethyl caprate,

which is essential for quality control, product development, and further research into the flavor

chemistry of foods and beverages. The provided data and protocols serve as a foundational

resource for professionals in the field, enabling a deeper understanding and manipulation of

this key flavor compound.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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